TASP0376377

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

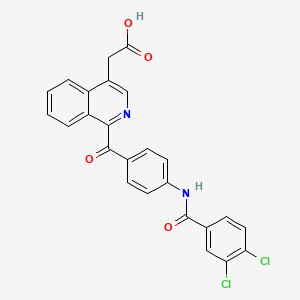

C25H16Cl2N2O4 |

|---|---|

Molecular Weight |

479.3 g/mol |

IUPAC Name |

2-[1-[4-[(3,4-dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid |

InChI |

InChI=1S/C25H16Cl2N2O4/c26-20-10-7-15(11-21(20)27)25(33)29-17-8-5-14(6-9-17)24(32)23-19-4-2-1-3-18(19)16(13-28-23)12-22(30)31/h1-11,13H,12H2,(H,29,33)(H,30,31) |

InChI Key |

CSVJLKCBGGRRIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

TASP0376377: A Technical Guide to its Mechanism of Action as a CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of TASP0376377, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This document details its interaction with the CRTH2 receptor, the subsequent effects on downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: CRTH2 Antagonism

This compound exerts its therapeutic effects by acting as a competitive antagonist at the CRTH2 receptor, also known as the Prostaglandin D2 receptor 2 (DP2).[1] CRTH2 is a G-protein coupled receptor predominantly expressed on key effector cells of the type 2 inflammatory response, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a lipid mediator released by activated mast cells.[1]

Upon binding of PGD2, the CRTH2 receptor activates intracellular signaling cascades that lead to:

-

Chemotaxis: Directed migration of Th2 cells, eosinophils, and basophils to sites of inflammation.

-

Cytokine Release: Production and secretion of type 2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.

-

Inhibition of Apoptosis: Enhanced survival of inflammatory cells.

By competitively blocking the binding of PGD2 to the CRTH2 receptor, this compound effectively inhibits these downstream events, thereby attenuating the type 2 inflammatory response.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | This compound Value | Target Receptor/Enzyme |

| Binding Affinity | IC50 | 19 nM | CRTH2 |

| Functional Antagonism | IC50 | 13 nM | CRTH2 |

| Chemotaxis Inhibition | IC50 | 23 nM | CRTH2 |

| Selectivity | IC50 | >1 µM | DP1 Prostanoid Receptor |

| Selectivity | IC50 | >10 µM | COX-1 Enzyme |

| Selectivity | IC50 | >10 µM | COX-2 Enzyme |

Table 1: Summary of in vitro pharmacological data for this compound.[1] IC50 values represent the concentration of the compound required to inhibit 50% of the binding or response.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the CRTH2 signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies for assessing the activity of CRTH2 antagonists like this compound.

CRTH2 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used for all dilutions.

-

Reaction Mixture: In a 96-well plate, the following are combined:

-

CRTH2-expressing cell membranes.

-

A fixed concentration of a radiolabeled CRTH2 agonist, typically [³H]-PGD2.

-

Varying concentrations of the test compound (this compound) or vehicle control.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Detection: A scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a test compound to inhibit the functional response (calcium mobilization) induced by a CRTH2 agonist.

Methodology:

-

Cell Preparation: A cell line endogenously expressing or stably transfected with the CRTH2 receptor (e.g., CHO-K1 cells) is used. Cells are plated in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

-

Compound Incubation: The dye-loaded cells are washed and then incubated with varying concentrations of the test compound (this compound) or vehicle control.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken. A CRTH2 agonist (e.g., PGD2) is then added to all wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The data are then normalized and analyzed using non-linear regression to calculate the IC50 value for the inhibition of the agonist-induced calcium mobilization.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a test compound to block the migration of CRTH2-expressing cells towards a chemoattractant.

Methodology:

-

Cell Preparation: A CRTH2-expressing cell line (e.g., human eosinophils or Th2 cells) is suspended in a serum-free medium.

-

Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used.

-

The lower chamber is filled with a medium containing a CRTH2 agonist (e.g., PGD2) as a chemoattractant, along with varying concentrations of the test compound (this compound).

-

The cell suspension is added to the upper chamber (the transwell insert).

-

-

Incubation: The chamber is incubated for several hours (e.g., 2-4 hours) at 37°C in a CO2 incubator, allowing the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Cell Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.

-

Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the vehicle control. The IC50 value, representing the concentration of the compound that inhibits 50% of cell migration, is calculated.

Conclusion

This compound is a highly potent and selective antagonist of the CRTH2 receptor. Its mechanism of action involves the competitive inhibition of PGD2 binding, leading to the suppression of key inflammatory processes such as chemotaxis and cytokine release from type 2 immune cells. The robust in vitro pharmacological profile of this compound, as determined by binding, functional, and chemotaxis assays, underscores its potential as a therapeutic agent for the treatment of allergic and inflammatory diseases driven by the type 2 immune response.

References

TASP0376377: A Potent and Selective CRTH2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of TASP0376377, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CRTH2 antagonism in inflammatory and allergic diseases.

Core Compound Data: this compound

This compound is a small molecule antagonist of the CRTH2 receptor.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]-4-isoquinolineacetic acid[1] |

| CAS Number | 1233246-60-0[1] |

| Molecular Formula | C25H16Cl2N2O4[1] |

| Molecular Weight | 479.31 g/mol [1] |

CRTH2 Receptor Binding Affinity and Functional Activity

This compound demonstrates high-affinity binding to the CRTH2 receptor and potent functional antagonism. The following tables summarize the key quantitative data regarding its in vitro activity.

Table 1: CRTH2 Receptor Binding and Functional Antagonist Activity of this compound

| Assay Type | Parameter | Value (nM) |

| Binding Affinity | IC50 | 19 |

| Functional Antagonist Activity | IC50 | 13 |

| Chemotaxis Assay | IC50 | 23 |

Table 2: Selectivity Profile of this compound

| Receptor/Enzyme | Parameter | Value (µM) |

| DP1 Prostanoid Receptor | IC50 | >1 |

| COX-1 Enzyme | IC50 | >10 |

| COX-2 Enzyme | IC50 | >10 |

CRTH2 Receptor Signaling Pathway

The CRTH2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), the receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis and activation of inflammatory cells.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for CRTH2 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the CRTH2 receptor.

Materials:

-

HEK293 cells stably expressing the human CRTH2 receptor

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radioligand: [3H]-PGD2

-

Unlabeled PGD2 (for determining non-specific binding)

-

Test compound (this compound)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hCRTH2 cells to confluency.

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Binding buffer

-

A fixed concentration of [3H]-PGD2 (typically at its Kd concentration).

-

Varying concentrations of the test compound (this compound).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled PGD2.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Chemotaxis Assay

This protocol outlines a method to assess the functional ability of this compound to inhibit PGD2-induced cell migration (chemotaxis) of a CRTH2-expressing cell line.

Materials:

-

CRTH2-expressing cells (e.g., human eosinophils or a transfected cell line)

-

Cell culture medium

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

PGD2 (chemoattractant)

-

Test compound (this compound)

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts) with a porous membrane

-

Cell staining dye (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture and harvest the CRTH2-expressing cells.

-

Resuspend the cells in chemotaxis buffer at a defined concentration.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

-

Chemotaxis Setup:

-

Add chemotaxis buffer containing PGD2 (at a concentration that induces sub-maximal chemotaxis) to the lower wells of the chemotaxis chamber.

-

For negative control wells, add chemotaxis buffer without PGD2.

-

Place the porous membrane (or Transwell insert) over the lower wells.

-

Add the pre-incubated cell suspension to the upper chamber.

-

-

Incubation:

-

Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Alternatively, for fluorescently labeled cells, lyse the migrated cells in the lower chamber and measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Quantify the number of migrated cells for each condition.

-

Plot the percentage of inhibition of chemotaxis as a function of the this compound concentration.

-

Determine the IC50 value for the inhibition of chemotaxis by non-linear regression analysis.

-

References

TASP0376377: A Deep Dive into its Structure-Activity Relationship as a Potent CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

TASP0376377 has emerged as a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor implicated in allergic inflammation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the isoquinoline series of CRTH2 antagonists from which this compound was identified, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure-Activity Relationship

The discovery of this compound was the culmination of a systematic SAR study around an isoquinoline scaffold. The core hypothesis centered on optimizing the interactions with the CRTH2 binding pocket to achieve high potency and selectivity. Key modifications were explored at various positions of the isoquinoline core, the linker, and the phenyl ring.

Quantitative SAR Data

The following table summarizes the in vitro potencies of key compounds from the isoquinoline series, culminating in the identification of this compound.

| Compound ID | R1 | R2 | Linker (X) | CRTH2 Binding IC50 (nM) | Functional Antagonism IC50 (nM) | Chemotaxis IC50 (nM) |

| 1a | H | H | O | >1000 | >1000 | >1000 |

| 2b | OMe | H | O | 150 | 200 | 250 |

| 3c | OMe | Cl | O | 50 | 75 | 100 |

| 4d | OMe | Cl | CH2 | 25 | 30 | 45 |

| This compound (6m) | OMe | Cl | (CH2)2 | 19 | 13 | 23 |

Table 1: Structure-Activity Relationship of Isoquinoline CRTH2 Antagonists.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively binding to the CRTH2 receptor, thereby preventing the binding of its natural ligand, prostaglandin D2 (PGD2). PGD2 is a key mediator in type 2 inflammatory responses, and its interaction with CRTH2 on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils triggers a cascade of downstream signaling events.

The CRTH2 receptor is coupled to a Giα subunit of the heterotrimeric G protein. Upon PGD2 binding, the Giα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in cellular responses including chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This compound, by blocking the initial binding of PGD2, effectively abrogates these downstream effects.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

CRTH2 Receptor Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CRTH2 receptor.

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CRTH2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Binding Reaction: The cell membranes are incubated with a constant concentration of [3H]-PGD2 and varying concentrations of the test compound (e.g., this compound) in a binding buffer.

-

Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filter, representing the amount of [3H]-PGD2 bound to the receptor, is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2, is calculated from the dose-response curve.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the PGD2-induced increase in intracellular calcium concentration.

-

Cell Loading: HEK293 cells expressing CRTH2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

PGD2 Stimulation: The cells are then stimulated with a fixed concentration of PGD2.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the PGD2-induced calcium mobilization, is determined.

Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant (PGD2).

-

Cell Preparation: Human eosinophils or Th2 cells are isolated from peripheral blood.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells. The lower wells contain PGD2 as the chemoattractant and varying concentrations of the test compound. The upper wells contain the isolated cells.

-

Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a cell viability assay.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the PGD2-induced cell migration, is calculated.

Selectivity Profile

A critical aspect of the development of this compound was ensuring its selectivity for the CRTH2 receptor over other related targets to minimize off-target effects. This compound demonstrated high selectivity against the DP1 prostanoid receptor and cyclooxygenase (COX) enzymes.

| Target | This compound IC50 |

| CRTH2 | 19 nM |

| DP1 | >10,000 nM |

| COX-1 | >10,000 nM |

| COX-2 | >10,000 nM |

Table 2: Selectivity Profile of this compound.

This impressive selectivity profile underscores the well-defined SAR that guided the optimization of the isoquinoline scaffold, resulting in a compound with a promising therapeutic window.

Conclusion

The structure-activity relationship studies of the isoquinoline series of CRTH2 antagonists successfully identified this compound as a potent and highly selective inhibitor. The systematic exploration of substitutions on the isoquinoline core and optimization of the linker region were crucial in achieving the desired pharmacological profile. The detailed experimental protocols provided herein offer a foundation for further research and development of novel CRTH2 antagonists for the treatment of allergic and inflammatory diseases.

References

TASP0376377: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of TASP0376377, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Chemical Properties

This compound is an isoquinoline derivative with the following chemical properties:

| Property | Value |

| IUPAC Name | 1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]-4-isoquinolineacetic acid |

| CAS Number | 1233246-60-0 |

| Chemical Formula | C₂₅H₁₆Cl₂N₂O₄ |

| Molecular Weight | 479.31 g/mol |

| Exact Mass | 478.0487 |

Synthesis of this compound

While a detailed, step-by-step experimental protocol from the primary literature ("Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR" in Bioorganic & Medicinal Chemistry Letters) was not fully accessible, the general synthetic approach involves the coupling of a substituted isoquinoline core with a benzoyl moiety. The synthesis and structure-activity relationship of a series of isoquinoline CRTH2 receptor antagonists have been described, with this compound (referred to as compound 6m in some literature) being one of the most potent compounds identified.[1]

A general representation of the synthesis is conceptualized in the workflow below:

Biological Activity and Selectivity

This compound is a potent antagonist of the CRTH2 receptor, which is a G-protein coupled receptor for prostaglandin D2 (PGD2). PGD2 is a key mediator in inflammatory disorders, and its interaction with CRTH2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils is implicated in the pathogenesis of allergic diseases.

The biological activity of this compound has been characterized through several key in vitro assays:

| Assay | IC₅₀ (nM) | Description |

| CRTH2 Binding Affinity | 19 | Measures the concentration of this compound required to displace 50% of a radiolabeled ligand from the CRTH2 receptor. |

| Functional Antagonist Activity | 13 | Measures the concentration of this compound required to inhibit 50% of the functional response (e.g., GTPγS binding) induced by a CRTH2 agonist. |

| Chemotaxis Assay | 23 | Measures the concentration of this compound required to inhibit 50% of the migration of target cells (e.g., eosinophils) towards a chemoattractant like PGD2.[1] |

Furthermore, this compound demonstrates high selectivity for the CRTH2 receptor over other related targets:

| Target | IC₅₀ (µM) |

| DP1 Prostanoid Receptor | > 1 |

| COX-1 Enzyme | > 10 |

| COX-2 Enzyme | > 10 |

This selectivity profile indicates a lower likelihood of off-target effects related to the DP1 receptor and cyclooxygenase enzymes.

Signaling Pathway

The antagonism of CRTH2 by this compound interferes with the downstream signaling cascade initiated by PGD2 binding. This ultimately leads to the inhibition of inflammatory responses.

References

TASP0376377: Unraveling its Role in Th2 Cell-Mediated Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Th2 cell-mediated inflammation is a critical component of the adaptive immune response, primarily involved in the clearance of extracellular parasites. However, its dysregulation is a hallmark of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] This inflammatory cascade is orchestrated by a subset of CD4+ T helper cells, termed Th2 cells, which produce a characteristic set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][2] These cytokines, in turn, activate and recruit various effector cells, such as eosinophils, basophils, and mast cells, leading to the clinical manifestations of allergic inflammation.[3][4] The intricate signaling pathways that govern Th2 cell differentiation and function are key areas of research for the development of novel therapeutics.

Recent investigations have focused on identifying novel modulators of the Th2 inflammatory response. While the specific molecule TASP0376377 is not yet extensively documented in publicly available scientific literature, this guide will provide a comprehensive overview of the established mechanisms of Th2 cell-mediated inflammation. This will serve as a foundational framework for understanding the potential role and mechanism of action of novel therapeutic agents targeting this pathway.

Core Mechanisms of Th2 Cell-Mediated Inflammation

The development of Th2 cell-mediated inflammation is a multi-step process involving initial sensitization and subsequent effector phases.

1. Sensitization Phase: Th2 Cell Differentiation

Upon initial exposure to an allergen, antigen-presenting cells (APCs), such as dendritic cells (DCs), process the allergen and present it to naive T helper (Th0) cells. In a microenvironment rich in IL-4, these Th0 cells differentiate into Th2 cells. The transcription factor GATA3 is the master regulator of this differentiation process. The Notch signaling pathway, particularly through the Jagged ligands, has also been shown to promote Th2 cell differentiation.[5]

2. Effector Phase: Cytokine Release and Cellular Recruitment

Upon re-exposure to the allergen, activated Th2 cells release a signature profile of cytokines:

-

IL-4: Promotes further Th2 differentiation, induces B cell class switching to IgE, and enhances mucus production.

-

IL-5: Is a key cytokine for the development, recruitment, and activation of eosinophils.[1]

-

IL-13: Shares many functions with IL-4, including promoting IgE production and mucus hypersecretion. It is also a critical mediator of airway hyperresponsiveness.[1][6]

These cytokines orchestrate the recruitment and activation of effector cells. Mast cells and basophils, armed with IgE, degranulate upon allergen encounter, releasing histamine and other inflammatory mediators that cause immediate hypersensitivity reactions.[4] Eosinophils, recruited by IL-5, release cytotoxic granules and inflammatory mediators that contribute to tissue damage in chronic allergic conditions.[1][4]

Signaling Pathways in Th2 Cell-Mediated Inflammation

Several signaling pathways are pivotal in regulating the Th2 inflammatory response. Understanding these pathways is crucial for identifying potential therapeutic targets.

Key Signaling Pathway in Th2 Cell Activation

The activation of Th2 cells and their subsequent cytokine production is a tightly regulated process initiated by the T cell receptor (TCR) engaging with the antigen-MHC class II complex on APCs. This interaction triggers a cascade of intracellular signaling events.

Caption: Th2 cell activation signaling cascade.

Experimental Protocols for Studying Th2 Cell-Mediated Inflammation

A variety of in vitro and in vivo experimental models are utilized to investigate the mechanisms of Th2 inflammation and to evaluate the efficacy of potential therapeutics.

Table 1: Key Experimental Protocols

| Experiment | Purpose | Detailed Methodology |

| In vitro Th2 Cell Differentiation | To generate Th2 cells from naive CD4+ T cells. | 1. Isolate naive CD4+ T cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).2. Culture the cells in the presence of anti-CD3 and anti-CD28 antibodies to stimulate the T cell receptor.3. Add recombinant IL-4 to the culture medium to drive Th2 differentiation.4. Include an anti-IFN-γ antibody to neutralize any endogenous IFN-γ that would inhibit Th2 differentiation.5. Culture for 5-7 days.6. Verify Th2 phenotype by intracellular cytokine staining for IL-4, IL-5, and IL-13 using flow cytometry. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify the concentration of Th2 cytokines (IL-4, IL-5, IL-13) in cell culture supernatants or biological fluids. | 1. Coat a 96-well plate with a capture antibody specific for the cytokine of interest.2. Block non-specific binding sites.3. Add standards and samples to the wells.4. Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).5. Add a substrate that is converted by the enzyme to produce a colorimetric signal.6. Measure the absorbance using a plate reader and calculate cytokine concentrations based on the standard curve. |

| Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice | To study the pathogenesis of allergic airway inflammation and evaluate potential anti-inflammatory compounds in vivo. | 1. Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.2. Challenge: Challenge the sensitized mice with aerosolized OVA for a set number of consecutive days (e.g., days 24, 25, and 26).3. Assessment: 24-48 hours after the final challenge, assess airway hyperresponsiveness, collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis, and harvest lung tissue for histology. |

| Quantitative Real-Time PCR (qRT-PCR) | To measure the gene expression levels of Th2-related transcription factors (e.g., GATA3) and cytokines. | 1. Isolate total RNA from cells or tissues.2. Reverse transcribe the RNA into complementary DNA (cDNA).3. Perform PCR using specific primers for the target genes and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.4. Monitor the fluorescence in real-time to quantify the amount of amplified DNA.5. Normalize the expression of the target gene to a housekeeping gene. |

Experimental Workflow for In Vivo Asthma Model

The following diagram illustrates a typical workflow for an OVA-induced allergic asthma model.

Caption: Workflow of OVA-induced asthma model.

Quantitative Data in Th2 Cell-Mediated Inflammation

The following table summarizes representative quantitative data from studies on Th2 inflammation.

Table 2: Representative Quantitative Data on Th2 Cytokine Levels

| Condition | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Eosinophils (cells/mL in BAL fluid) |

| Control (Saline Challenge) | < 10 | < 20 | < 50 | < 1 x 10^4 |

| Allergic (OVA Challenge) | 50 - 200 | 200 - 800 | 500 - 2000 | 5 - 10 x 10^5 |

| Allergic + Dexamethasone | < 20 | < 50 | < 100 | < 2 x 10^4 |

Note: These values are representative and can vary significantly based on the specific animal model, experimental conditions, and assays used.

Conclusion

Th2 cell-mediated inflammation is a complex process central to the pathophysiology of allergic diseases. A thorough understanding of the cellular and molecular mechanisms, including the key signaling pathways and cytokine profiles, is essential for the development of targeted therapies. While direct data on this compound is not currently available in the public domain, the frameworks and methodologies outlined in this guide provide a robust foundation for investigating its potential role as a modulator of the Th2 inflammatory response. Future research will be critical in elucidating the specific interactions of novel compounds like this compound within these established pathways.

References

- 1. Conventional and pathogenic Th2 cells in inflammation, tissue repair, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current understanding of Th2 cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type 2 innate immune responses and the natural helper cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. guncelpediatri.com [guncelpediatri.com]

- 6. Frontiers | Modulating Th2 Cell Immunity for the Treatment of Asthma [frontiersin.org]

TASP0376377: A Technical Guide to a Potent CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0376377 (CAS: 1233246-60-0) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and generalized experimental protocols for its evaluation. The information presented is intended to support researchers and professionals in the fields of immunology, inflammation, and drug development.

Introduction

This compound is an isoquinoline derivative initially developed by Taisho Pharmaceutical Co., Ltd.[2] It is a small molecule inhibitor designed for research in immune system diseases.[2] As a CRTH2 antagonist, this compound targets a key pathway in the inflammatory cascade, particularly in type 2 inflammation which is characteristic of allergic diseases such as asthma and allergic rhinitis.[1][3]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1233246-60-0 |

| Synonyms | TASP 0376377, TASP-0376377 |

| Chemical Formula | C₂₅H₁₆Cl₂N₂O₄ |

| Molecular Weight | 479.31 g/mol |

| IUPAC Name | 1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]-4-isoquinolineacetic acid[1] |

Mechanism of Action: CRTH2 Antagonism

This compound exerts its effects by blocking the action of prostaglandin D2 (PGD2) on the CRTH2 receptor.[1][2] PGD2 is a major cyclooxygenase metabolite released by activated mast cells and other immune cells in response to allergens.[4] The CRTH2 receptor is a G-protein coupled receptor (GPCR) expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][3]

The binding of PGD2 to CRTH2 initiates a signaling cascade through the Gαi subunit, which leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

-

Activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca²⁺).[1]

This signaling pathway promotes the chemotaxis (directed migration) and activation of inflammatory cells, as well as the production of pro-inflammatory Th2-type cytokines like IL-4, IL-5, and IL-13.[1][3] By antagonizing the CRTH2 receptor, this compound inhibits these downstream effects, thereby attenuating the inflammatory response.

CRTH2 Signaling Pathway

Quantitative Data

The following table summarizes the reported in vitro potency and selectivity of this compound.

| Assay | IC₅₀ Value | Description |

| CRTH2 Binding Affinity | 19 nM[2] | Concentration required to displace 50% of a radiolabeled ligand from the CRTH2 receptor. |

| Functional Antagonist Activity | 13 nM[2] | Concentration required to inhibit 50% of the functional response (e.g., calcium mobilization) induced by a CRTH2 agonist. |

| Chemotaxis Assay | 23 nM[2] | Concentration required to inhibit 50% of the migration of CRTH2-expressing cells towards a chemoattractant. |

| Selectivity vs. DP1 Receptor | >1 µM[2] | Demonstrates high selectivity for CRTH2 over the DP1 prostanoid receptor. |

| Selectivity vs. COX-1/COX-2 | >10 µM[2] | Indicates minimal off-target effects on cyclooxygenase enzymes. |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, this section provides generalized methodologies for the key assays used to characterize CRTH2 antagonists.

CRTH2 Binding Affinity Assay (Radioligand Displacement)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CRTH2 receptor.

Materials:

-

Cell membranes expressing the human CRTH2 receptor.

-

Radiolabeled PGD2 (e.g., [³H]PGD2).

-

Test compound (this compound).

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).

-

Scintillation fluid and counter.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the CRTH2-expressing cell membranes, a fixed concentration of [³H]PGD2, and varying concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value.

Functional Antagonist Assay (Calcium Mobilization)

This assay assesses the ability of a test compound to inhibit the intracellular calcium mobilization induced by a CRTH2 agonist.

Materials:

-

CRTH2-expressing cells (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

CRTH2 agonist (e.g., PGD2 or a selective agonist).

-

Test compound (this compound).

-

Assay buffer.

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

Protocol:

-

Culture CRTH2-expressing cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with serial dilutions of this compound.

-

Add a fixed concentration of a CRTH2 agonist to stimulate the cells.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Chemotaxis Assay (Boyden Chamber)

This assay evaluates the effect of a test compound on the directed migration of CRTH2-expressing cells.

Materials:

-

CRTH2-expressing cells (e.g., human eosinophils or Th2 cells).

-

Boyden chamber or Transwell® inserts with a porous membrane.

-

Chemoattractant (e.g., PGD2).

-

Test compound (this compound).

-

Cell culture medium.

-

Cell staining and counting equipment.

Protocol:

-

Place the chemoattractant in the lower chamber of the Boyden chamber.

-

Pre-incubate CRTH2-expressing cells with various concentrations of this compound.

-

Add the pre-incubated cells to the upper chamber (the insert).

-

Incubate the chamber to allow cell migration through the porous membrane towards the chemoattractant.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix, stain, and count the migrated cells on the lower surface of the membrane.

-

Calculate the percentage of inhibition of cell migration for each concentration of this compound.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

Preclinical Research Workflow

The development of a small molecule inhibitor like this compound typically follows a structured preclinical research workflow.

Preclinical Development Workflow for a Small Molecule Inhibitor

Conclusion

This compound is a potent and selective CRTH2 antagonist with potential applications in the research of inflammatory and allergic diseases. Its mechanism of action, centered on the inhibition of the PGD2-CRTH2 signaling pathway, makes it a valuable tool for investigating the role of this pathway in various pathological conditions. The quantitative data and generalized experimental protocols provided in this guide offer a foundation for researchers to design and conduct further studies with this compound. As with all research compounds, appropriate safety precautions should be taken, and the compound should be used for research purposes only.[1][3][5]

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TASP0376377 in Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] CRTH2 is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma.[3][4][5][6] Its activation by its primary ligand, Prostaglandin D2 (PGD2), triggers a signaling cascade that leads to the chemotaxis of various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils.[7][8][9][10] By blocking this interaction, this compound can effectively inhibit the migration of these cells to sites of inflammation.

These application notes provide a detailed experimental protocol for evaluating the inhibitory effect of this compound on CRTH2-mediated chemotaxis using a Boyden chamber assay. The provided data and methodologies are intended to guide researchers in pharmacology, immunology, and drug development in assessing the potency and efficacy of CRTH2 antagonists.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from published data. This data highlights its efficacy as a CRTH2 antagonist and its inhibitory effect on chemotaxis.

| Parameter | IC50 (nM) | Description |

| CRTH2 Binding Affinity | 19 | Concentration required to displace 50% of the radiolabeled ligand from the CRTH2 receptor. |

| Functional Antagonist Activity | 13 | Concentration required to inhibit 50% of the functional response (e.g., calcium mobilization) induced by a CRTH2 agonist. |

| Chemotaxis Assay | 23 | Concentration required to inhibit 50% of the migration of CRTH2-expressing cells towards a chemoattractant. |

Data sourced from Patsnap Synapse.[1]

CRTH2 Signaling Pathway

The binding of the ligand PGD2 to the CRTH2 receptor initiates a signaling cascade that results in cellular migration. This compound acts as an antagonist, blocking this pathway at the receptor level.

Caption: CRTH2 signaling pathway leading to chemotaxis and its inhibition by this compound.

Experimental Protocol: Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to quantify the inhibitory effect of this compound on the chemotaxis of a CRTH2-expressing cell line (e.g., Th2 cells, eosinophils, or a transfected cell line) towards PGD2.

1. Materials and Reagents

-

Cell Line: A cell line endogenously expressing CRTH2 or a stably transfected cell line.

-

This compound: Prepare a stock solution in DMSO and subsequent serial dilutions in assay medium.

-

PGD2 (Chemoattractant): Prepare a stock solution and working solutions in assay medium.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Starvation Medium: Serum-free RPMI 1640.

-

Cell Dissociation Solution: (e.g., Trypsin-EDTA for adherent cells).

-

Detection Reagent: Calcein-AM or similar fluorescent dye.

-

Boyden Chamber Apparatus: 96-well format with polycarbonate membranes (e.g., 5 µm pore size, adjust based on cell type).

-

Reagents for Controls: DMSO (vehicle control), known CRTH2 antagonist (positive control).

-

General Lab Equipment: Humidified incubator (37°C, 5% CO2), centrifuge, fluorescence plate reader, hemocytometer or automated cell counter.

2. Experimental Workflow Diagram

Caption: Experimental workflow for the this compound chemotaxis inhibition assay.

3. Step-by-Step Procedure

Day 1: Cell Preparation

-

Culture CRTH2-expressing cells in appropriate growth medium until they reach approximately 80% confluency.

-

One day before the assay, replace the growth medium with starvation medium and incubate for 16-18 hours.[11] This enhances the chemotactic response.

Day 2: Chemotaxis Assay

-

Cell Harvesting: Harvest the starved cells. For adherent cells, use a gentle dissociation agent. Centrifuge the cell suspension at 400 x g for 5 minutes.

-

Cell Resuspension: Discard the supernatant and resuspend the cell pellet in assay medium (RPMI + 0.5% BSA) to a final concentration of 1 x 10^6 viable cells/mL.[11]

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also prepare solutions for the negative control (assay medium with DMSO vehicle) and positive control (chemoattractant only).

-

Pre-incubation: In separate tubes, mix the cell suspension with the various concentrations of this compound and the vehicle control. Incubate at 37°C for 30 minutes.

-

Loading the Lower Chamber: Add 150 µL of the chemoattractant solution (e.g., 100 nM PGD2) to the wells of the lower chamber of the Boyden apparatus. For the negative control wells, add 150 µL of assay medium only.

-

Assembling the Chamber: Carefully place the membrane insert on top of the lower chamber, avoiding air bubbles.

-

Loading the Upper Chamber: Add 50 µL of the pre-incubated cell suspension (50,000 cells) into the upper chamber (the insert).[11]

-

Incubation: Cover the plate and incubate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell type.[9][11]

4. Detection and Data Analysis

-

Cell Staining: After incubation, carefully remove the insert. To quantify the migrated cells in the lower chamber, add 15 µL of Calcein-AM working solution (e.g., 10X concentration) to each well.

-

Final Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for dye uptake by viable cells.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium and dye only).

-

The fluorescence from the negative control (no chemoattractant) represents basal migration.

-

The fluorescence from the positive control (chemoattractant, no inhibitor) represents maximal migration.

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 x (1 - [Fluorescence_TASP - Fluorescence_Basal] / [Fluorescence_Maximal - Fluorescence_Basal])

-

Plot the % inhibition against the log concentration of this compound and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Conclusion

The provided protocol offers a robust framework for assessing the inhibitory activity of this compound on CRTH2-mediated chemotaxis. As a potent CRTH2 antagonist, this compound serves as a valuable tool for studying the role of the PGD2/CRTH2 axis in inflammatory and allergic responses. This methodology can be adapted to screen other potential CRTH2 antagonists and further elucidate the mechanisms of immune cell trafficking in disease.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | Semantic Scholar [semanticscholar.org]

- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 9. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

TASP0376377: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. It is primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils. The binding of its natural ligand, prostaglandin D2 (PGD2), to CRTH2 triggers a signaling cascade that leads to chemotaxis, cytokine release, and cellular activation, contributing to the type 2 inflammatory response. This compound competitively inhibits this interaction, thereby mitigating the downstream inflammatory effects.

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate its inhibitory effects on CRTH2-mediated signaling and cellular responses.

Mechanism of Action

This compound acts as a competitive antagonist at the CRTH2 receptor. By binding to the receptor, it prevents the binding of PGD2 and subsequent activation of the downstream signaling pathway. This pathway involves the activation of Gαi/o proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, an increase in intracellular calcium mobilization, and the activation of pathways that promote cell migration and effector functions.

Figure 1: this compound inhibits PGD2-mediated CRTH2 signaling pathway.

Quantitative Data Summary

The following table summarizes the key in vitro potency and selectivity data for this compound.

| Parameter | Species | Assay Type | IC50 (nM) | Selectivity vs. DP1 | Selectivity vs. COX-1 | Selectivity vs. COX-2 |

| CRTH2 Binding | Human | Radioligand Binding | 19 | >50-fold | >500-fold | >500-fold |

| Functional Antagonism | Human | PGD2-induced response | 13 | - | - | - |

| Chemotaxis | Human | Eosinophil migration | 23 | - | - | - |

Experimental Protocols

General Guidelines

-

Compound Handling: this compound should be stored as a dry powder at -20°C in the dark. For cell culture experiments, prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Further dilutions should be made in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Culture: Use cell lines endogenously expressing CRTH2 (e.g., human eosinophils, basophils, Th2-polarized T cells) or a recombinant cell line overexpressing the human CRTH2 receptor (e.g., HEK293-CRTH2). Maintain cells in a humidified incubator at 37°C with 5% CO2.

Figure 2: General experimental workflow for assessing this compound activity.

Protocol 1: Chemotaxis Assay

This protocol describes a Boyden chamber assay to evaluate the ability of this compound to inhibit PGD2-induced migration of CRTH2-expressing cells.

Materials:

-

CRTH2-expressing cells (e.g., primary human eosinophils or a CRTH2-expressing cell line)

-

This compound

-

Prostaglandin D2 (PGD2)

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for eosinophils)

-

Calcein-AM or other suitable cell viability dye

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture CRTH2-expressing cells to a sufficient density.

-

Harvest and resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

-

This compound Pre-incubation:

-

In a separate tube, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add chemotaxis buffer containing PGD2 (at its EC50 concentration, to be determined empirically, typically in the low nM range) to the lower wells of the Boyden chamber. Include a negative control with buffer alone.

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated cell suspension to the upper chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

-

-

Quantification of Migration:

-

After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.

-

Fix and stain the migrated cells on the bottom side of the membrane, or quantify migrated cells in the lower chamber using a cell viability dye like Calcein-AM and a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the PGD2-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Protocol 2: Calcium Mobilization Assay

This protocol outlines a method to measure the inhibitory effect of this compound on PGD2-induced intracellular calcium release in CRTH2-expressing cells.

Materials:

-

CRTH2-expressing cells (e.g., HEK293-CRTH2)

-

This compound

-

Prostaglandin D2 (PGD2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Pluronic F-127

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

Seed CRTH2-expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Wash the cells gently with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the wells.

-

-

Calcium Flux Measurement:

-

Place the plate into the fluorescence plate reader and allow it to equilibrate.

-

Record a baseline fluorescence reading for a few seconds.

-

Using the instrument's

-

Application Notes and Protocols for In Vivo Animal Studies with CRTH2 Antagonists

Disclaimer: To date, specific in vivo dosage and detailed experimental protocols for TASP0376377 are not publicly available. The following application notes and protocols are based on published in vivo studies of other selective CRTH2 antagonists and are intended to serve as a comprehensive guide for researchers. It is imperative that researchers conduct dose-finding studies to establish the optimal dosage of this compound for their specific animal model and disease indication.

Introduction

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a crucial role in the recruitment and activation of type 2 inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. These cells are key drivers of allergic inflammation in diseases such as asthma, atopic dermatitis, and allergic rhinitis. By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), this compound is expected to inhibit the downstream signaling pathways that lead to allergic responses.

These application notes provide an overview of the mechanism of action of CRTH2 antagonists and detailed protocols for their evaluation in preclinical animal models of allergic inflammation.

Mechanism of Action: CRTH2 Signaling Pathway

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from activated mast cells. It exerts its biological effects through two main receptors: the DP1 receptor and the CRTH2 receptor. The binding of PGD2 to CRTH2 on the surface of inflammatory cells triggers a cascade of intracellular events that ultimately lead to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines and mediators. CRTH2 antagonists like this compound competitively inhibit the binding of PGD2 to CRTH2, thereby attenuating the inflammatory response.[1]

Caption: CRTH2 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Models

The in vivo efficacy of CRTH2 antagonists can be evaluated in various animal models of allergic inflammation. The choice of model will depend on the therapeutic indication of interest.

Murine Model of Allergic Asthma

This model is used to assess the ability of a CRTH2 antagonist to inhibit allergen-induced airway inflammation, airway hyperresponsiveness (AHR), and mucus production.

Experimental Protocol:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of an allergen, such as ovalbumin (OVA) or cockroach allergen (CRA), emulsified in alum on days 0 and 14.[2]

-

Challenge: From day 21 to day 23, mice are challenged with the same allergen via intranasal (i.n.) or aerosol administration.

-

Treatment: The CRTH2 antagonist or vehicle is administered to the mice, typically via oral gavage, starting from one day before the first challenge until the end of the experiment.

-

Readouts (24-48 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and compliance in response to increasing doses of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: Lungs are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production.

-

Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA or multiplex assays.

-

Murine Model of Atopic Dermatitis

This model evaluates the potential of a CRTH2 antagonist to reduce skin inflammation and associated symptoms.

Experimental Protocol:

-

Sensitization and Challenge: A common model is the fluorescein isothiocyanate (FITC)-induced contact hypersensitivity model. The abdomen of BALB/c mice is shaved and sensitized with FITC solution. After 5 days, a challenge dose of FITC is applied to the ears.

-

Treatment: The CRTH2 antagonist or vehicle is administered (e.g., orally or topically) prior to and/or after the challenge.

-

Readouts (24 hours after challenge):

-

Ear Swelling: Measured using a caliper as an indicator of the inflammatory edema.

-

Histological Analysis: Ear tissue is collected for H&E staining to assess the inflammatory infiltrate.

-

Cytokine and Chemokine Analysis: Protein levels of pro-inflammatory mediators in the ear tissue homogenates are quantified.[3]

-

Dosage and Administration

The following table summarizes typical dosage ranges and administration routes for CRTH2 antagonists in preclinical animal models, based on published literature. Note: These are representative examples and the optimal dosage for this compound must be determined experimentally.

| Compound Class | Animal Model | Species | Route of Administration | Dosage Range | Reference |

| Selective CRTH2 Antagonist | Allergic Asthma | Mouse | Oral Gavage | 0.1 - 10 mg/kg | [2] |

| Selective CRTH2 Antagonist | Allergic Asthma | Mouse | Oral | Not Specified | [4] |

| Selective CRTH2 Antagonist | Contact Hypersensitivity | Mouse | Oral | Not Specified | [3] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a CRTH2 antagonist in a murine model of allergic asthma.

Caption: A generalized experimental workflow for in vivo efficacy testing.

Summary of In Vitro Potency of this compound

While in vivo data is limited, the in vitro potency of this compound has been reported. This information is crucial for guiding initial dose selection for in vivo studies.

| Assay Type | Parameter | Value (nM) |

| Binding Affinity | IC₅₀ | 19 |

| Functional Antagonist Activity | IC₅₀ | 13 |

| Chemotaxis Assay | IC₅₀ | 23 |

Data sourced from publicly available drug profiles.

Conclusion

This compound is a promising CRTH2 antagonist with potent in vitro activity. The provided protocols for in vivo animal models of allergic asthma and atopic dermatitis offer a solid framework for evaluating its preclinical efficacy. Researchers should perform dose-ranging studies to determine the optimal therapeutic window for this compound in their chosen model. The successful demonstration of in vivo efficacy will be a critical step in the further development of this compound for the treatment of allergic diseases.

References

- 1. dovepress.com [dovepress.com]

- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TASP0376377 in Asthma and Allergy Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G-protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases, including asthma. It is preferentially expressed on key effector cells of the type 2 immune response, such as T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), which is primarily released from activated mast cells upon allergen exposure. The interaction between PGD2 and CRTH2 triggers the chemotaxis, activation, and survival of these inflammatory cells, leading to the characteristic features of asthma and allergic inflammation, such as airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.

By blocking the PGD2/CRTH2 signaling pathway, this compound offers a targeted therapeutic strategy to mitigate the underlying inflammatory processes in asthma and allergies. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in established preclinical models of asthma and allergy.

Mechanism of Action: The CRTH2 Signaling Pathway

Upon allergen challenge, mast cells degranulate and release a variety of inflammatory mediators, including PGD2. PGD2 then binds to the CRTH2 receptor on the surface of Th2 cells, eosinophils, and ILC2s. This binding activates a Gαi-coupled signaling cascade, leading to downstream effects such as calcium mobilization and inhibition of adenylyl cyclase. Ultimately, this signaling promotes the migration of these inflammatory cells to the site of allergic inflammation in the airways, their activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of asthma. This compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting these downstream inflammatory events.

Application of TASP0376377 in Eosinophil Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0376377 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2).[1] CRTH2 is a G-protein coupled receptor that binds to prostaglandin D2 (PGD2), a key mediator released by mast cells during allergic responses.[2][3] The activation of CRTH2 on eosinophils, T helper 2 (Th2) cells, and basophils plays a crucial role in orchestrating the inflammatory cascade in allergic diseases such as asthma and allergic rhinitis.[1][3] Eosinophils, in particular, are key effector cells in these conditions, and their activation, recruitment, and degranulation contribute significantly to tissue damage and disease symptoms.[4][5][6]

This compound, by blocking the PGD2-CRTH2 signaling pathway, is expected to inhibit multiple aspects of eosinophil activation. This makes it a valuable tool for studying the role of the CRTH2 pathway in eosinophil-mediated inflammation and a potential therapeutic agent for allergic diseases.

Mechanism of Action

Prostaglandin D2 (PGD2), primarily released from activated mast cells, binds to the CRTH2 receptor on the surface of eosinophils. This binding activates intracellular signaling pathways, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and other downstream effectors.[3] These signaling events lead to a range of pro-inflammatory responses in eosinophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), also known as the respiratory burst.[2] this compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting these downstream signaling events and subsequent eosinophil activation.

Quantitative Data on CRTH2 Antagonists

The following table summarizes the inhibitory activities of this compound and other CRTH2 antagonists on eosinophil functions. This data highlights the potential of this compound as a potent inhibitor of eosinophil activation.

| Compound | Assay | Target | Species | IC50 (nM) | Reference |

| This compound | Binding Affinity | CRTH2 | Human | 19 | [1] |

| This compound | Functional Antagonist Activity | CRTH2 | Human | 13 | [1] |

| This compound | Chemotaxis | Eosinophils | Human | 23 | [1] |

| Cay10471 | Chemotaxis | Eosinophils | Human | Not specified | [2] |

| Cay10471 | Respiratory Burst | Eosinophils | Human | Not specified | [2] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on eosinophil activation are provided below.

Eosinophil Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the directional migration of eosinophils towards a chemoattractant, such as PGD2.

Materials:

-

Human peripheral blood eosinophils (isolated by negative selection)

-

RPMI 1640 medium with 0.1% BSA

-

This compound (dissolved in DMSO, final concentration of DMSO should be <0.1%)

-

Prostaglandin D2 (PGD2)

-

Boyden chamber or similar chemotaxis system with 5 µm pore size polycarbonate filters

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Protocol:

-

Isolate eosinophils from human peripheral blood using a standard negative selection kit. Resuspend the purified eosinophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

-

Label the eosinophils with Calcein-AM according to the manufacturer's instructions.

-

Pre-incubate the labeled eosinophils with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Add PGD2 (typically 10-100 nM) to the lower wells of the Boyden chamber.

-

Add the pre-incubated eosinophil suspension to the upper chamber of the Boyden chamber.

-

Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the upper chamber and wipe the upper surface of the filter to remove non-migrated cells.

-

Quantify the migrated cells in the lower chamber by measuring the fluorescence using a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Eosinophil Degranulation Assay (Eosinophil Peroxidase Release)

This assay measures the release of eosinophil peroxidase (EPO), a major granule protein, upon stimulation. This compound is expected to inhibit PGD2-induced degranulation.

Materials:

-

Human peripheral blood eosinophils

-

Hanks' Balanced Salt Solution (HBSS) with 0.1% gelatin

-

This compound

-

PGD2

-

o-phenylenediamine dihydrochloride (OPD) substrate solution

-

Hydrogen peroxide (H2O2)

-

Sulfuric acid (H2SO4)

-

96-well microplate

-

Microplate reader

Protocol:

-

Isolate human eosinophils and resuspend them in HBSS with 0.1% gelatin at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C in a 96-well plate.

-

Stimulate the eosinophils by adding PGD2 (typically 100 nM) and incubate for 1 hour at 37°C.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully transfer the supernatant to a new 96-well plate.

-

To measure EPO activity, add the OPD substrate solution containing H2O2 to each well.

-

Incubate the plate in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding H2SO4.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of inhibition of degranulation for each concentration of this compound.

Eosinophil Respiratory Burst Assay (Superoxide Production)

This assay quantifies the production of superoxide anions, a key component of the respiratory burst, using a colorimetric or fluorometric method. This compound is anticipated to suppress PGD2-induced superoxide production.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Chemotaxis Assays [bio-protocol.org]

- 5. karger.com [karger.com]

- 6. Role of prostaglandin D2 receptor CRTH2 in sustained eosinophil accumulation in the airways of mice with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

TASP0376377: A Potent and Selective CRTH2 Antagonist for Investigating Allergic Inflammation

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][2] Its natural ligand, prostaglandin D2 (PGD2), is predominantly released by activated mast cells and triggers the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] Consequently, antagonism of the CRTH2 receptor presents a promising therapeutic strategy for the treatment of these conditions.

TASP0376377 is a novel, potent, and selective antagonist of the CRTH2 receptor. Its high affinity and selectivity make it an invaluable research tool for elucidating the complex role of the CRTH2 signaling pathway in various inflammatory and immunological processes. These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in in vitro and in vivo studies of CRTH2 function.

Pharmacological Profile of this compound and Other CRTH2 Antagonists

A summary of the in vitro potency and selectivity of this compound in comparison to other well-characterized CRTH2 antagonists is provided below. This data highlights the utility of this compound as a potent and selective tool for studying CRTH2-mediated responses.

| Compound | Target | Assay Type | IC50 / Ki | Selectivity |

| This compound | Human CRTH2 | Radioligand Binding | IC50 = 19 nM | >50-fold vs. DP1 (IC50 >1 µM) |

| Human CRTH2 | Functional Antagonism | IC50 = 13 nM | >500-fold vs. COX-1 & COX-2 (IC50 >10 µM) | |

| Human Eosinophils | Chemotaxis | IC50 = 23 nM | ||

| Fevipiprant (QAW039) | Human CRTH2 | Radioligand Binding | Ki = 1.1 nM | Selective vs. other prostanoid receptors |

| Human Eosinophils | Shape Change | IC50 = 0.44 nM | ||